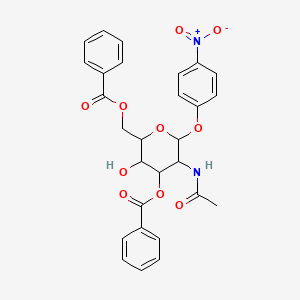
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside: is a synthetic compound used primarily in biochemical research. It is a derivative of glucopyranoside, modified with nitrophenyl and benzoyl groups, which makes it useful in various enzymatic studies and as a substrate in glycosidase assays.
Mechanism of Action
Target of Action
The primary target of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside is the enzyme N-acetyl-beta-D-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of N-acetyl-beta-D-glucosaminides .
Mode of Action
The compound acts as a substrate for N-acetyl-beta-D-glucosaminidase . Upon interaction with the enzyme, it undergoes hydrolysis, leading to the release of p-nitrophenol . The release of p-nitrophenol can be detected due to its yellow color, making this compound useful for colorimetric assays to measure the activity of N-acetyl-beta-D-glucosaminidase .
Biochemical Pathways
The action of this compound primarily affects the metabolic pathway involving N-acetyl-beta-D-glucosaminidase . The hydrolysis of the compound by the enzyme leads to the production of p-nitrophenol, which can be further metabolized or excreted .
Result of Action
The hydrolysis of this compound by N-acetyl-beta-D-glucosaminidase results in the release of p-nitrophenol . This can be detected due to its yellow color, providing a visual indication of the enzyme’s activity .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect the activity of N-acetyl-beta-D-glucosaminidase . Furthermore, the presence of other substrates or inhibitors can also impact the enzyme’s activity and thus the efficacy of the compound .
Biochemical Analysis
Biochemical Properties
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside is a substrate for various enzymes, including N-acetyl-β-glucosaminidase . This enzyme catalyzes the hydrolysis of the compound, a reaction that can be used in assays to measure the enzyme’s activity . The compound’s interactions with these enzymes are crucial for its role in biochemical reactions .
Cellular Effects
Similar compounds have been shown to affect cellular processes such as protein synthesis and glycosaminoglycan production
Molecular Mechanism
It is known to interact with enzymes such as N-acetyl-β-glucosaminidase . The compound may exert its effects at the molecular level through these interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is soluble in chloroform, dichloromethane, and ethyl acetate, and it is typically stored at -20° C
Metabolic Pathways
It is known to be a substrate for the enzyme N-acetyl-β-glucosaminidase , suggesting that it may be involved in the metabolic pathways of this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Acetamido Group: The 2-position hydroxyl group is converted to an acetamido group using acetic anhydride.
Attachment of p-Nitrophenyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction, often using p-nitrophenyl chloride.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of glycosidases, breaking down into p-nitrophenol and the corresponding sugar derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzoyl groups can be substituted under specific conditions, allowing for further functionalization.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as beta-glucosidase in aqueous buffer solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Hydrolysis: p-Nitrophenol and 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranose.
Reduction: p-Aminophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzymatic assays to study glycosidase activity.
- Serves as a model compound for studying carbohydrate chemistry and glycosylation reactions.
Biology:
- Employed in the study of enzyme kinetics and mechanisms, particularly for enzymes that act on glycosidic bonds.
- Used in the development of diagnostic assays for detecting glycosidase activity in biological samples.
Medicine:
- Potential applications in drug development, particularly for designing inhibitors of glycosidases which are targets in various diseases.
Industry:
- Utilized in the production of biochemical reagents and diagnostic kits.
Comparison with Similar Compounds
p-Nitrophenyl beta-D-glucopyranoside: Lacks the acetamido and benzoyl groups, making it less specific for certain enzymatic studies.
p-Nitrophenyl alpha-D-glucopyranoside: Differing in the anomeric configuration, it is used to study alpha-glycosidases.
p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar but without the benzoyl groups, used in simpler glycosidase assays.
Uniqueness: The presence of both acetamido and benzoyl groups in p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside provides specificity and stability, making it particularly useful in detailed enzymatic studies and complex biochemical assays.
Properties
IUPAC Name |
[5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMLFNAQJLVCQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

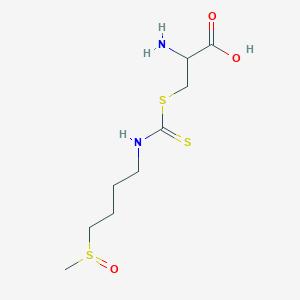
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)
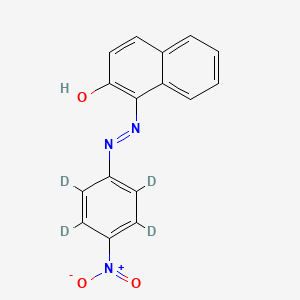

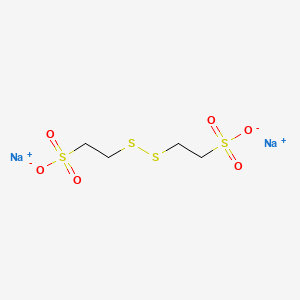
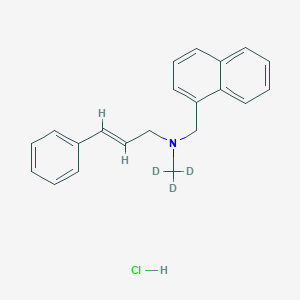
![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/new.no-structure.jpg)
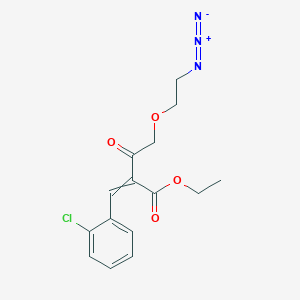
![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)
![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)
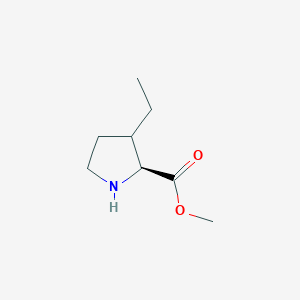
![4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B1140298.png)
